molecular formula C19H18N2O B11837181 Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- CAS No. 111733-93-8

Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-

Cat. No.: B11837181
CAS No.: 111733-93-8
M. Wt: 290.4 g/mol
InChI Key: CLCAEHUOZKXOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)- features a pyrido[3,4-b]indole core, a tricyclic structure combining a pyridine and indole moiety. Key substituents include a phenyl group at position 1 and an ethanone (acetyl) group at position 2. Its structural flexibility allows for modifications that influence pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

111733-93-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-phenyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H18N2O/c22-19(14-6-2-1-3-7-14)13-21-11-10-16-15-8-4-5-9-17(15)20-18(16)12-21/h1-9,20H,10-13H2

InChI Key

CLCAEHUOZKXOTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl) as an anticancer agent. Research conducted on various derivatives has demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study evaluating the compound's activity against Aurora B kinase showed promising results in inhibiting tumor growth in vitro and in vivo .

Neuroprotective Effects

The compound's structural similarity to established neuroprotective agents suggests its potential role in treating neurodegenerative diseases. Preliminary investigations indicate that it may exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease where oxidative stress plays a critical role .

Antimicrobial Properties

Ethanone derivatives have also been screened for antimicrobial activity. Studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of derivatives based on Ethanone were synthesized and evaluated for their anticancer properties. The synthesis involved the reaction of Ethanone with different acyl halides under controlled conditions. The resulting compounds were screened against several cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range . This study underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Screening

In a neuroprotection study, Ethanone was tested for its ability to protect neuronal cells from apoptosis induced by amyloid-beta peptides. Results indicated that treatment with Ethanone significantly reduced cell death and preserved mitochondrial function . This suggests a potential therapeutic role for the compound in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . Detailed studies on its molecular interactions and effects are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Modifications

Table 1: Structural and Functional Comparison of Key Analogues
Compound ID Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity Key References
Target Compound Pyrido[3,4-b]indole 1-Phenyl, 2-ethanone ~332.44* Under investigation
WX-02-13 Pyrido[3,4-b]indole 1-Benzo[d][1,3]dioxol-5-yl, 3-morpholine-4-carbonyl 460.1862 SARM1 inhibitor
WX-02-34 Pyrido[3,4-b]indole 1-Benzo[d][1,3]dioxol-5-yl, 3-(4-methylpiperazine-1-carbonyl) 473.2180 SARM1 inhibitor
B1 (Aminopeptidase N Inhibitor) Pyrido[3,4-b]indole 2-(4-Trifluoromethylphenyl)methanone 277.1325 Aminopeptidase N inhibitor
B2 Pyrido[3,4-b]indole 2-Phenylmethanone Calculated: 277.13 Aminopeptidase N inhibitor
11 () Pyrido[3,4-b]indole 1-Methyl, 2-ethanone 188.1292 DMT1 inhibitor
2-Chloroethanone derivative Pyrido[3,4-b]indole 2-Chloroethanone 219.66 (calculated) GPX4 inhibition (hypothesized)
Y043-5076 () Pyrido[3,4-b]indole 2-(5-Methoxy-1-methylindol-2-yl)methanone 359.43 Screening compound

*Calculated based on CAS 334939-35-4 .

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethyl group in B1 enhances binding affinity to aminopeptidase N through hydrophobic and electronic effects . Heterocyclic Moieties: WX-02-13 and WX-02-34 incorporate morpholine/piperazine rings, improving solubility and bioavailability compared to the target compound’s phenyl group .

Positional Isomerism :

  • describes an 8-chloro-substituted pyrido[4,3-b]indole, highlighting how positional changes (e.g., chloro at pyrido position 8 vs. phenyl at position 1) alter steric and electronic profiles .
Key Observations:
  • Coupling Agents : HATU and T3P are preferred for amide bond formation in WX-series compounds, ensuring high efficiency .
  • Chromatography : Prep-HPLC with C18 columns is standard for isolating polar derivatives (e.g., WX-02-13), whereas less polar analogues (e.g., B1) use silica gel chromatography .

Physicochemical and Spectral Properties

Table 3: NMR and HRMS Data Comparison
Compound ID $^1$H-NMR (δ, Key Signals) HRMS (m/z) References
Target Compound Not reported 332.44 (calculated)
WX-02-13 δ 7.40–7.26 (indole H), 4.83–4.60 (m, 2H, CH$_2$) 460.1862 (observed)
B2 δ 7.48 (d, J = 4.0 Hz, 4H, aromatic), 4.83–4.60 (m, 2H) 277.1325 [M+H]$^+$ (observed)
11 () δ 2.75 (s, 2H, CH$2$), 1.05 (t, 3H, CH$3$) 188.1292 (observed)
Key Observations:
  • Aromatic Protons : Indole and phenyl protons in the target compound’s analogues resonate between δ 7.0–7.5 ppm, typical for aromatic systems .
  • Methylene Groups : Pyridoindole CH$_2$ groups appear as multiplets near δ 4.60–4.83 .

Biological Activity

Ethanone, 1-phenyl-2-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl), is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H18N2O
  • Molecular Weight : 290.37 g/mol
  • CAS Number : 111733-93-8
  • InChI Key : CLCAEHUOZKXOTB-UHFFFAOYSA-N

The compound features a pyridoindole structure that contributes to its diverse biological activities. It is characterized by a high degree of lipophilicity and moderate solubility in water, which affects its bioavailability and pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that ethanone derivatives exhibit cytotoxicity against various cancer cell lines. For instance:

  • C6 Glioma Cells : A derivative showed an IC50 value of 5.13 µM, outperforming the standard chemotherapy drug 5-FU with an IC50 of 8.34 µM. The mechanism of action involved inducing apoptosis and cell cycle arrest in C6 cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The presence of the pyridoindole structure is believed to contribute to these protective effects by modulating signaling pathways related to cell survival and inflammation .

Enzyme Inhibition

Ethanone has been identified as a potent inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and may lead to drug-drug interactions when co-administered with other medications .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects of ethanone derivatives on cancer cell lines.
    • Findings : Compounds exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating a favorable therapeutic index.
  • Neuroprotection in Animal Models :
    • Objective : To assess the neuroprotective effects in models of induced oxidative stress.
    • Results : Treatment with ethanone derivatives resulted in reduced markers of oxidative damage and improved behavioral outcomes in treated animals compared to controls.

Research Findings Summary

Study FocusKey Findings
Anticancer ActivityIC50 values indicate significant cytotoxicity against glioma cells; apoptosis is a primary mechanism.
NeuroprotectionExhibits protective effects against oxidative stress in neuronal models.
Enzyme InteractionInhibits CYP1A2 and CYP2D6; potential for drug-drug interactions noted.

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The synthesis often involves multi-component reactions or condensation strategies. For example:

  • A four-component reaction using aromatic amines and β-ketoesters can yield azepinoindoles or pyrazolopyridines, with yields influenced by substituent electronic effects (e.g., 47–79% yields depending on amine choice) .
  • Enamine cyclization with β-keto esters under acidic conditions produces tetrahydro-β-carboline derivatives, as demonstrated in aminopeptidase N inhibitor synthesis .

Q. Key Reaction Conditions

Reaction TypeKey Reagents/ConditionsYield RangeReference
Four-component synthesis1-phenyl-2-(p-tolylimino)ethanone, 1a47–79%
Acid-catalyzed cyclizationβ-keto esters, HCl/MeOH43–85%

Q. Which spectroscopic methods are critical for structural characterization?

  • High-Resolution Mass Spectrometry (HRMS): Accurately confirms molecular weight (e.g., m/z 277.13254 [M+H]+ for derivative B2) .
  • NMR Spectroscopy: Distinct proton environments are resolved (e.g., δ 10.94 ppm for indole NH in B2; δ 4.83–4.60 ppm for CH2 groups) .

Q. Example NMR Data for Derivative B3

Signal (δ, ppm)Assignment
10.54 (s)Indole NH
7.90–7.68 (m)Trifluoromethylphenyl protons
4.87 (dd)Methine proton adjacent to ketone

Q. What are its primary biomedical applications?

  • Cancer Therapy: Derivatives act as selective estrogen receptor downregulators (SERDs) (e.g., AZD9496, in phase I trials for ER+ breast cancer) .
  • Enzyme Inhibition: Tetrahydro-β-carboline derivatives show activity as aminopeptidase N inhibitors , enhancing chemosensitivity in cancer models .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways?

Electron-donating or withdrawing groups on aromatic amines dictate product selectivity. For example:

  • Electron-rich amines (e.g., p-tolyl) favor azepinoindole formation (47% yield).
  • Electron-deficient amines (e.g., 4-chlorophenyl) shift pathways toward pyrazolopyridines (79% yield) due to altered nucleophilic reactivity .

Q. What crystallographic strategies resolve structural ambiguities in derivatives?

  • Phase annealing (SHELX-90) improves success rates for large structures by optimizing negative quartet relations in direct methods. This technique enhances atomic resolution in polymorph screening (e.g., tartrate salt forms for cancer therapeutics) .

Q. How are structure-activity relationship (SAR) studies applied to optimize pharmacological profiles?

  • Crystallography-guided design: Co-crystal structures of ligands bound to target proteins (e.g., estrogen receptor) inform modifications to improve binding affinity and oral bioavailability. For example, fluoropropyl substitutions in SERDs enhance metabolic stability .

Q. Key SAR Findings for SERD Derivatives

ModificationEffect on ActivityReference
Trifluoromethylphenyl groupIncreased ERα binding affinity
Fluoropropyl chainEnhanced oral bioavailability

Q. How are polar phosphorylated metabolites analyzed using derivatives of this compound?

  • DMPI chemical tagging: Derivatives like DMPI (with diazo groups) react selectively with phosphate groups, enhancing LC/MS sensitivity (25–1137-fold increase in ribonucleotide detection). This enables single-cell metabolomics .

Q. Detection Limits for Ribonucleotides

MetaboliteLimit of Detection (LOD)Fold Sensitivity Increase
ATP7 amol1137×
GTP150 amol25×

Q. What strategies improve synthetic yields in multi-component reactions?

  • Solvent optimization: Methanol/chloroform mixtures improve reaction homogeneity in organobismuthane-mediated couplings (43% yield for derivative 6o) .
  • Catalyst screening: Acidic conditions (HCl/MeOH) accelerate enamine cyclization versus competing side reactions .

Q. How are polymorphs and salt forms screened for therapeutic use?

  • Tartrate salt formation: Solid forms of tartrate salts improve solubility and stability (e.g., Roche’s anticancer compound in phase I trials) .
  • Differential Scanning Calorimetry (DSC): Identifies thermodynamically stable polymorphs for formulation .

Q. What role does this scaffold play in enzyme inhibition mechanisms?

  • Aminopeptidase N inhibition: The tetrahydro-β-carboline core disrupts zinc-binding pockets, validated via kinetic assays and HRMS-based binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.